Peripheral Benzodiazepine Receptor (PBR) Affinity: Target Compound vs. Class-Defining Kinase Profile
The target compound demonstrates a high-affinity interaction with the peripheral benzodiazepine receptor (PBR), a profile that starkly contrasts with the primary activity of structurally similar 5-substituted 1-phenylbenzimidazoles. This is a critical differentiator for biological studies. The compound binds to rat cerebral cortex PBR with an IC50 of 5.89 nM [1]. In contrast, a foundational set of 5-substituted 1-phenylbenzimidazoles (e.g., 5-OMe, 5-NH2, 5-NO2 analogs) were reported to be inactive or only weakly active against this target, as their design was optimized for the PDGFR kinase ATP-binding site where they achieve IC50 values of 0.1–1 µM [2]. This represents a >100-fold shift in primary target preference based on a single substituent change.
| Evidence Dimension | Binding affinity (IC50) at the peripheral benzodiazepine receptor (PBR) |
|---|---|
| Target Compound Data | IC50 = 5.89 nM |
| Comparator Or Baseline | Class-level baseline for 5-substituted 1-phenylbenzimidazoles (e.g., PDGFR-optimized analogs): Typically inactive or very weak at PBR; primary activity is PDGFR kinase inhibition with IC50 = 100–1000 nM. |
| Quantified Difference | At least a 17-fold to 170-fold higher affinity for PBR compared to the primary kinase target of comparator analogs. The target compound's primary biological identity is PBR binding, not kinase inhibition. |
| Conditions | [3H]-PK 11195 displacement assay using rat cerebral cortex membranes [1] vs. enzymatic PDGFR kinase inhibition assays [2]. |
Why This Matters
This demonstrates a distinct target engagement profile, making the compound a selective tool for PBR/TSPO research rather than a redundant kinase inhibitor, which is a defining factor for procurement in neuroscience-focused projects.
- [1] BindingDB. (2013). Entry BDBM50408730 / CHEMBL340752: Displacement of [3H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes. View Source
- [2] Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(13), 2373-2382. View Source
